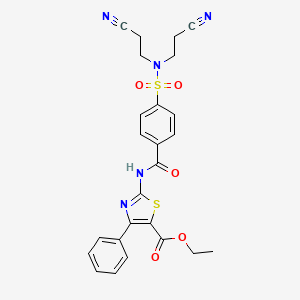

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

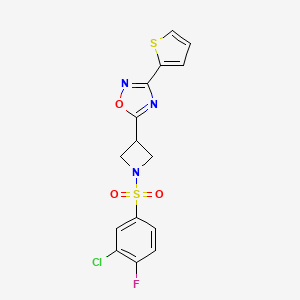

The chemical compound 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one), also known as PDDQ, is a synthetic compound that has been studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

The synthesis of monoquinolines with a 1,4-bis(3-aminopropyl)piperazine linker has led to the development of compounds with significant antimalarial activity. These compounds have been shown to display a higher selectivity index than chloroquine, with one specifically curing mice infected by Plasmodium berghei, suggesting potential for overcoming chloroquine resistance (Ryckebusch et al., 2003).

Antimicrobial and Antifungal Properties

Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives have shown significant antimicrobial and antifungal activities. These compounds have demonstrated potent inhibitory effects against various bacterial strains including MRSA and VRE, as well as notable biofilm inhibition capabilities, suggesting a new avenue for addressing antibiotic resistance (Mekky & Sanad, 2020).

Analgesic and Anti-Inflammatory Applications

A series of Mannich bases of 5-nitro-2-benzoxazolinones, incorporating a piperazine moiety, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds showed promising results in vivo, with several derivatives exhibiting significantly higher analgesic and anti-inflammatory activities than their counterparts. This research indicates potential for the development of new pain management and anti-inflammatory therapies (Köksal et al., 2007).

Luminescent Materials and Photo-induced Electron Transfer

Piperazine-substituted naphthalimide compounds have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer capabilities. These materials show potential for applications in sensing, imaging, and possibly in the development of new types of photovoltaic devices (Gan et al., 2003).

Synthesis of Pharmacologically Active Compounds

The versatility of piperazine derivatives is further illustrated by their role in the synthesis of flunarizine, a well-known drug used to treat migraines, dizziness, and other conditions. Research into the catalytic synthesis of flunarizine and its isomers highlights the critical role of piperazine derivatives in pharmaceutical manufacturing and drug design (Shakhmaev et al., 2016).

Wirkmechanismus

Quinolines

This compound contains two quinoline moieties. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactivity. They have been found to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Piperazines

The compound also contains a piperazine ring. Piperazines are often found in pharmaceuticals, including antipsychotics and antidepressants. They can act on a variety of targets, including neurotransmitter receptors, and can modulate various biochemical pathways .

Ethyl groups

The presence of ethyl groups can influence the lipophilicity of the compound, which can affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion .

Eigenschaften

IUPAC Name |

1-ethyl-3-[[4-[(1-ethyl-2-oxoquinolin-3-yl)methyl]piperazin-1-yl]methyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-3-31-25-11-7-5-9-21(25)17-23(27(31)33)19-29-13-15-30(16-14-29)20-24-18-22-10-6-8-12-26(22)32(4-2)28(24)34/h5-12,17-18H,3-4,13-16,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZHAZLYHWNXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)CN3CCN(CC3)CC4=CC5=CC=CC=C5N(C4=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)